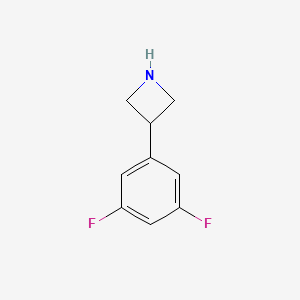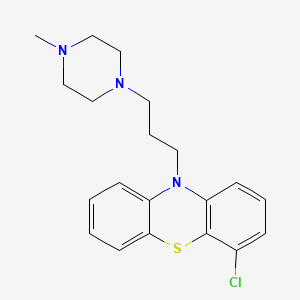
Dimethyl dihydroxyfumarate
Overview
Description
Dimethyl dihydroxyfumarate contains a total of 20 atoms; 8 Hydrogen atoms, 6 Carbon atoms, and 6 Oxygen atoms . It also contains 19 bonds; 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 esters (aliphatic), and 2 hydroxyl groups .
Synthesis Analysis
The synthesis of this compound involves a cascade methodology that results in short reaction times and quantitative yields . An original gas chromatographic procedure has been developed for determining the products and reagents for the catalytic synthesis of dimethyl ether (DME) from synthesis gas .Molecular Structure Analysis
The molecular structure of this compound includes high-quality images of 3D molecular structure, molecular surface, and molecular orbitals . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of this compound .Chemical Reactions Analysis
Chemodivergent reactions between dihydroxyfumarate and aromatic and heteroaromatic aldehydes have been observed. With hydroxide as the base in a predominantly aqueous medium, aldol addition followed by deoxalation occurs to provide various 3-aryl-2,3-dihydroxypropanoic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of dihydroxyfumaric acid vary significantly as one proceeds from the diacid to the conjugate base of the diacid to the diester .Scientific Research Applications
Protection of Pancreatic Islets : Dimethylurea, a derivative of dihydroxyfumarate, has been found effective in protecting insulin-secreting cells from harmful effects of alloxan and dihydroxyfumarate, suggesting potential applications in diabetes research (Fischer & Hamburger, 1980).
Cancer Treatment : Dimethyl fumarate (DMF) demonstrates potential in treating colon cancer by inducing necroptosis via GSH depletion, ROS increase, and MAPKs activation pathway (Xie et al., 2015).
Treatment of Multiple Sclerosis : DMF is a cytoprotective and immunomodulatory drug used in multiple sclerosis treatment, with a significant increase in research publications around this application in recent years (García-Fernández et al., 2021).
Application in Organic Synthesis : Dihydroxyfumaric acid, a related compound, shows promise in organic synthesis, offering control and synthetic application in base-controlled chemodivergent reactions (Ward et al., 2018).
Inhibition of Integrin Expression : In models of multiple sclerosis, dimethyl fumarate inhibits integrin α4 expression on circulating lymphocytes, offering insights into alternative mechanisms for its efficacy in this condition (Kihara et al., 2015).
Mechanism of Action in MS Treatment : Dimethyl fumarate's mode of action includes immunomodulatory effects and activation of nuclear-related factor-mediated antioxidative response pathways, significantly reducing relapse rates in MS (Linker & Gold, 2013).
Impact on Immune System Metabolism : DMF targets GAPDH and aerobic glycolysis to modulate immunity, representing a proof of concept that aerobic glycolysis is a therapeutic target in autoimmunity (Kornberg et al., 2018).
Neuroprotection after Traumatic Brain Injury : DMF demonstrates neuroprotective potential in models of traumatic brain injury, suggesting its use in neurodegenerative diseases (Krämer et al., 2017).
Axonal Protection in Autoimmune Neuritis : DMF shows neuroprotective effects in a model of experimental autoimmune neuritis, indicating potential applications in autoimmune neuropathies (Pitarokoili et al., 2015).
Effect on Melanin Formation : Dihydroxyfumarate has been used as a cofactor in peroxidase-mediated oxidation of tyrosine to melanin in various cell types, offering a method for studying melanin formation (Okun et al., 1971).
Mechanism of Action
Target of Action
Dimethyl dihydroxyfumarate (DMF) primarily targets the transcription factor Nrf2 . Nrf2 plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant response element genes . DMF also influences the NF-κB pathway , which is involved in the transcriptional control of inflammatory factors . Furthermore, DMF has been found to affect the energetic metabolism of endothelial cells .
Mode of Action
The mode of action of DMF involves both Nrf2-dependent and independent pathways . DMF is thought to degrade into its active metabolite, monomethyl fumarate (MMF), which then up-regulates the Nrf2 pathway . This pathway is activated in response to oxidative stress . DMF also inhibits NF-κB and its downstream targets, thereby influencing autophagy .
Biochemical Pathways
DMF affects several biochemical pathways. It promotes glycolysis and diminishes cell respiration in endothelial cells, which could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells . DMF also alters the energetic metabolism of endothelial cells in vitro and in vivo . Moreover, DMF disrupts the TLR signaling pathways induced by CpG .
Pharmacokinetics
After oral intake, DMF is mostly hydrolyzed to monomethyl fumarate (MMF) in the small intestine . Both DMF and its primary metabolite MMF are believed to be responsible for its therapeutic effect .
Result of Action
DMF has been shown to have anti-inflammatory, immunomodulatory, neuroprotective, and anti-proliferative effects . It reduces the microglial activation in the short term, as detected by PET imaging . Additionally, DMF affects the infiltration of CD4+ and CD8+ T-lymphocytes at the lesion .
Action Environment
The action of DMF can be influenced by environmental factors such as pH and the presence of other substances . For instance, the chemodivergent reactions between dihydroxyfumarate and aromatic and heteroaromatic aldehydes can be controlled by the choice of base, solvent, and substituents .
Safety and Hazards
Dimethyl dihydroxyfumarate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified under Acute dermal toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Skin Sensitization, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
Biochemical Analysis
Biochemical Properties
Dimethyl dihydroxyfumarate plays a role in several biochemical reactions. It has been found to affect metabolic pathways involved in mitochondrial activity, such as the citric acid cycle . It also influences the synthesis of catecholamines and serotonin by altering the levels of their respective precursors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote glycolysis and diminish cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It has been shown to covalently modify the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in a reaction termed succination . This modification leads to the irreversible inactivation of GAPDH’s enzymatic activity , thereby affecting the glycolytic pathway.
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For example, a study found that exposure to this compound for 24 hours mainly affected metabolic pathways involved in mitochondrial activity, while exposure for 96 hours seemed to trigger pathways associated with glucose production .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages. For instance, a study found that oral dosing of this compound in the range of 0-160 mg/kg in mice identified a maximum increase in aconitase activity and mitochondrial gene expression in brain and quadriceps at 110 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to affect the citric acid cycle, an important metabolic pathway involved in cellular respiration . It also influences the synthesis of catecholamines and serotonin .
Transport and Distribution
It is known that this compound is a cell-permeable compound that can be converted into fumarate inside the cell, thus feeding the tricarboxylic acid (TCA) cycle .
Subcellular Localization
Given its involvement in the citric acid cycle, it is likely that it is localized to the mitochondria, where this cycle takes place
properties
IUPAC Name |
dimethyl (E)-2,3-dihydroxybut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c1-11-5(9)3(7)4(8)6(10)12-2/h7-8H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNVUONVWQKFY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C(/C(=O)OC)\O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030334 | |
| Record name | Dihydroxyfumaric acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133-47-1 | |
| Record name | 1,4-Dimethyl (2E)-2,3-dihydroxy-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxyfumaric acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is Dimethyl dihydroxyfumarate formed during the synthesis of tetrakis[organoboranediylbis(oxy)]cyclobutanes?
A1: this compound (5) is not the main product but rather a byproduct observed during the alcoholysis of certain tetrakis[organoboranediylbis(oxy)]cyclobutanes. The specific organo substituents on the boron atoms influence whether alcoholysis results in partial deborylation or complete deborylation with ring-opening of the cyclobutane ring. When ring-opening occurs, this compound is formed. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



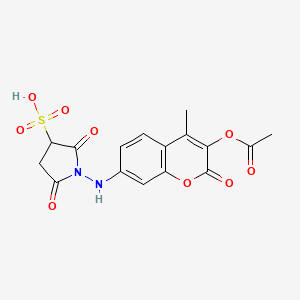
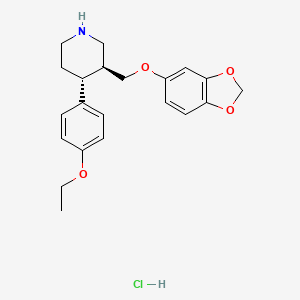
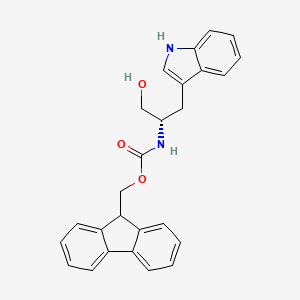

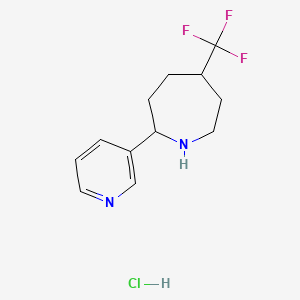

![3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol](/img/no-structure.png)
